Methyl 5-phenylthio-3-oxo-pentanoate
Description
Methyl 5-phenylthio-3-oxo-pentanoate (C₁₂H₁₄O₃S) is a methyl ester featuring a ketone group at position 3 and a phenylthio substituent at position 4. The phenylthio group may confer unique reactivity or biological activity, distinguishing it from simpler esters .
Properties
CAS No. |
51849-20-8 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
methyl 3-oxo-5-phenylsulfanylpentanoate |
InChI |
InChI=1S/C12H14O3S/c1-15-12(14)9-10(13)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
LQQVPQYWELNQJT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
a. Ethyl 2-cyano-5-oxo-5-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)pentanoate
- Key Differences: Ester Group: Ethyl ester vs. methyl ester, which may influence solubility and volatility. Ethyl esters generally exhibit lower polarity compared to methyl esters. Sulfur Group: Thiophene ring vs. phenylthio group, altering steric and electronic properties .
b. (3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid
- Key Differences: Functional Groups: Carboxylic acid vs. methyl ester, significantly affecting acidity and reactivity.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Note: Data for this compound inferred from structural analogues due to lack of direct evidence. Methyl esters generally exhibit low water solubility and moderate volatility .
Reactivity and Stability
- Ketone Group: The 3-oxo group in this compound may participate in nucleophilic additions or reductions, similar to other ketone-containing esters (e.g., methyl acetoacetate).
- Phenylthio Group : The sulfur atom in the phenylthio substituent can act as a nucleophile or undergo oxidation, contrasting with thiophene or thiazole derivatives, which exhibit aromatic stability .
- Ester Hydrolysis : Methyl esters are generally more hydrolytically stable than ethyl esters under acidic conditions but less stable under basic conditions compared to bulkier esters .
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